molecular formula C7H12O3S B2589090 3-Hydroxy-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione CAS No. 2094363-16-1

3-Hydroxy-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione

Cat. No. B2589090
M. Wt: 176.23
InChI Key: AIEKOKPSHFJRBA-UHFFFAOYSA-N
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Description

3-Hydroxy-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione, also known as 3,4-methylenedioxythiophene-2,5-dione (MDTD), is a heterocyclic organic compound with a unique molecular structure. It has gained significant attention in the scientific community due to its potential applications in various fields, including organic electronics, materials science, and biomedical research.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of novel compounds through the cyclocondensation of dihydroxyimidazolidin-2-one with ureas, leading to bicyclic diones with potential applications in material science and pharmaceutical chemistry (Kravchenko et al., 2003).
  • Development of methods for generating bicyclic octanones through reactions involving dimethyl-5-thianonan-dione, which could serve as precursors in the synthesis of complex organic molecules (Baeva et al., 2007).

Catalysis and Chemical Transformations

  • Exploration of microbial hydroxylation processes on bicyclic diones, revealing biotechnological approaches to functionalize these compounds, potentially useful in drug synthesis and bioremediation efforts (Sundby et al., 1998).
  • Investigation into the photochemistry of bicyclic diones and their derivatives, providing insights into novel photo-induced rearrangements that could be harnessed for creating new materials or in photodynamic therapy (Yang et al., 2003).

Advanced Materials and Green Chemistry

  • The anionic ring-opening polymerization of a bicyclic bis(.gamma.-lactone) with an epoxide, demonstrating a novel approach to polymer synthesis that could lead to the development of new biodegradable materials (Tadokoro et al., 1993).
  • Utilization of biomass-derived dicarboxylic acids for the synthesis of host-guest building block molecules, highlighting the potential of using green solvents and renewable resources in the chemical industry (Bogel-Łukasik et al., 2018).

properties

IUPAC Name

8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c8-5-3-6-1-2-7(4-5)11(6,9)10/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEKOKPSHFJRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1S2(=O)=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione

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